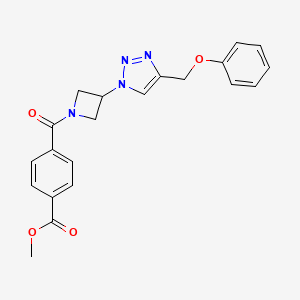

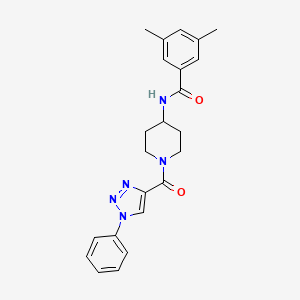

1-乙基-7-甲基-N-((3-(1-甲基-1H-吡咯-2-基)-1,2,4-恶二唑-5-基)甲基)-4-氧代-1,4-二氢-1,8-萘啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds known for their antitumor properties. The 1,8-naphthyridine core is a common feature in molecules with cytotoxic activity, as seen in the series of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids . These compounds have been shown to have moderate cytotoxic activity against various tumor cell lines, and modifications to this core structure have been explored to enhance their antitumor potential.

Synthesis Analysis

The synthesis of related 1,8-naphthyridine derivatives has been explored through various methods. For instance, the Pfitzinger-type condensation has been used to directly access 4-carboxy-1,8-naphthyridines, which are valuable ligands in the formation of metal complexes and can be tethered to semiconductor surfaces . This method involves the condensation of a synthon derived from 2-aminopyridine with a 2-acetylazaaromatic species, followed by acidification to yield the desired ligands. Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridine derivatives is crucial for their biological activity. The structure-activity relationships (SARs) of these compounds have been extensively studied, revealing that certain substitutions at specific positions can significantly influence cytotoxic activity . For example, the removal of a fluorine atom at the C-6 position and the introduction of an amino group at the C-5 position were found to have varying effects on cytotoxicity. Additionally, the presence of aminopyrrolidine derivatives at the C-7 position was associated with increased potency . These findings suggest that the molecular structure of the compound , with its specific substitutions, may confer significant biological activity.

Chemical Reactions Analysis

The chemical reactivity of 1,8-naphthyridine derivatives is influenced by their functional groups and substitution patterns. The carboxamide group, for instance, is a common feature in these molecules and is known to participate in the formation of hydrogen bonds, which can be critical for binding to biological targets . The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involves the reaction of a quinoline dione with primary amines, leading to a series of compounds with potent cytotoxicity . This suggests that the carboxamide group in the compound of interest may play a significant role in its chemical reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridine derivatives, such as solubility, are important for their pharmacological profile. For example, the trans-3-methoxy-4-methylaminopyrrolidinyl derivative (27l) was noted for its potent cytotoxic activity and high water solubility . These properties are essential for the bioavailability and therapeutic efficacy of antitumor agents. While the specific properties of the compound are not provided, it can be inferred that its solubility and stability would be critical factors for its potential use as an antitumor agent.

科学研究应用

抗菌剂

对吡啶酮羧酸及其衍生物的研究表明其具有抗菌活性潜力。Egawa 等人 (1984) 对具有类似萘啶结构的化合物进行的研究突出了其合成和抗菌性能评估。研究发现某些类似物表现出显着的活性,表明可以探索该化合物的衍生物的抗菌用途 (Egawa 等人,1984)。

抗增殖活性

Wójcicka 和 Becan (2015) 合成了新的 2,7-萘啶衍生物,并筛选了它们对人肿瘤细胞系的抗增殖活性。他们的工作表明,与目标化合物相似的化学结构具有抗癌药物开发的潜力 (Wójcicka & Becan,2015)。

细胞毒活性

Deady 等人探索了苯并[b][1,6]萘啶的甲酰胺衍生物的细胞毒活性。他们的研究表明,某些衍生物对白血病和癌细胞系具有有效的细胞毒性,表明此类结构在癌症治疗中的潜力 (Deady 等人,2003)。

有机合成和配体设计

Zong、Zhou 和 Thummel (2008) 讨论了通过 Pfitzinger 型化学合成 4-羧基-1,8-萘啶,突出了萘啶核心在金属配合物配体设计中的用途。该研究强调了该化合物在开发用于各种应用(包括催化和材料科学)的配体方面的相关性 (Zong、Zhou 和 Thummel,2008)。

新型衍生物的合成

Plisson 和 Chenault (2001) 描述了萘啶前体转化为取代的嘧啶并[4,5-b]和[5,4-c][1,8]萘啶。这项工作说明了萘啶支架在合成新型杂环化合物中的化学多功能性,这些化合物可能具有各种药物和材料应用 (Plisson 和 Chenault,2001)。

属性

IUPAC Name |

1-ethyl-7-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-4-26-11-14(17(27)13-8-7-12(2)22-19(13)26)20(28)21-10-16-23-18(24-29-16)15-6-5-9-25(15)3/h5-9,11H,4,10H2,1-3H3,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQUBUCXOPHGGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=NC(=NO3)C4=CC=CN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532472.png)

![N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2532473.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2532475.png)

![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2532477.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

![Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2532483.png)

![5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2532485.png)

![1-(4-Phenylpiperazin-1-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2532486.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2532488.png)

![1,7-dimethyl-3-phenethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2532491.png)